molecular formula C20H17N5O4 B11973363 N'-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide CAS No. 307975-91-3

N'-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11973363
CAS No.: 307975-91-3
M. Wt: 391.4 g/mol
InChI Key: BROVGHOBXDWSTP-JPDQMXGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrophenyl group, and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxyphenyl and nitrophenyl groups. The reaction conditions often require anhydrous environments and the use of specific reagents such as sodium benzophenone ketyl, calcium hydride, and zeolite-based drying columns .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride. The reactions typically require controlled temperatures and anhydrous conditions to ensure high efficiency and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3-(2-Methoxyphenyl)allylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key signaling molecules and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and compounds with methoxyphenyl and nitrophenyl groups. Examples include:

Uniqueness

Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

307975-91-3

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17N5O4/c1-29-19-10-3-2-6-14(19)8-5-11-21-24-20(26)18-13-17(22-23-18)15-7-4-9-16(12-15)25(27)28/h2-13H,1H3,(H,22,23)(H,24,26)/b8-5+,21-11+

InChI Key

BROVGHOBXDWSTP-JPDQMXGXSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.